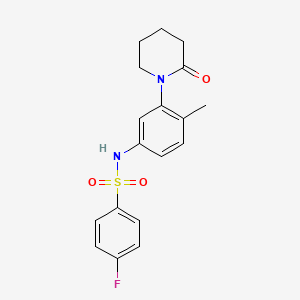

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that have been extensively studied for their biological and chemical properties. Its structure suggests potential activity as a cyclooxygenase inhibitor, which could make it relevant in the context of anti-inflammatory and analgesic drug discovery.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves multi-step chemical processes, starting with the functionalization of aromatic rings followed by the introduction of sulfonyl groups and fluorine atoms. For instance, Hashimoto et al. (2002) explored the synthesis of benzenesulfonamide derivatives with fluorine substitutions, highlighting the role of fluorine in preserving COX-2 potency while increasing selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be intricately linked to their biological activity. Rodrigues et al. (2015) discussed the supramolecular architecture of sulfonamide derivatives, emphasizing the impact of molecular interactions on their overall structure and properties (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that can alter their physical and chemical properties. For example, the introduction of fluorine atoms into the molecule can significantly affect its reactivity and binding affinity to biological targets, as illustrated by the synthesis of fluorinated analogues of valdecoxib for PET imaging (Toyokuni et al., 2005).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and crystalline structure, are crucial for their application in drug formulation. Studies on the crystal structures of similar compounds reveal how intermolecular interactions, such as hydrogen bonding, influence their solubility and stability (Rodrigues et al., 2015).

科学的研究の応用

Cyclooxygenase-2 Inhibition for Pain and Inflammatory Conditions

A series of derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, such as JTE-522. These inhibitors have been explored for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enzyme Inhibition for Neuroprotective Effects

Compounds with benzenesulfonamide derivatives have been investigated for their ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to neurodegenerative diseases. High-affinity inhibitors have been identified, which could potentially offer neuroprotective effects by modulating the pathway's activity (Röver et al., 1997).

Antimicrobial and Antifungal Applications

Novel sulfonamide derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been evaluated against various strains of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results compared to reference drugs. This suggests their potential application in treating infectious diseases (Ghorab et al., 2017).

Carbonic Anhydrase Inhibition for Ophthalmic and Diuretic Effects

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase I and II, enzymes involved in various physiological processes, including fluid secretion and pH regulation. These inhibitors could have applications in treating conditions like glaucoma and edema by reducing intraocular pressure and promoting diuresis (Gul et al., 2016).

Anticancer and Antitumor Activities

Research into benzenesulfonamide derivatives has also extended into their anticancer and antitumor properties. Certain compounds have been synthesized and evaluated for their cytotoxicity against cancer cells, showing the potential to inhibit tumor growth and metastasis. This includes the investigation of compounds as carbonic anhydrase IX inhibitors, which could target tumor-associated carbonic anhydrase isoforms involved in cancer progression (Lomelino et al., 2016).

特性

IUPAC Name |

4-fluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13-5-8-15(12-17(13)21-11-3-2-4-18(21)22)20-25(23,24)16-9-6-14(19)7-10-16/h5-10,12,20H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMQCJDBYNOSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)

![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)